Butane, 1-chloro-2-(2-chloroethoxy)-
Description
Properties
CAS No. |
52250-78-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxy)butane |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3 |
InChI Key |
NKQDANWNIOOXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of butane with chlorine and ethylene oxide under controlled conditions. The process can be summarized as follows:
Chlorination of Butane: Butane is reacted with chlorine gas in the presence of UV light or a radical initiator to produce 1-chlorobutane.
Reaction with Ethylene Oxide: The 1-chlorobutane is then reacted with ethylene oxide in the presence of a base, such as sodium hydroxide, to form Butane, 1-chloro-2-(2-chloroethoxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Alcohols: Formed from nucleophilic substitution reactions.
Alkenes: Formed from elimination reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
Butane, 1-chloro-2-(2-chloroethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butane, 1-chloro-2-(2-chloroethoxy)- involves its reactivity with various nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for nucleophilic substitution and elimination reactions. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Butane, 1-chloro-2-(2-chloroethoxy)-
- CAS Registry Number : 52250-78-9
- Molecular Formula : C₆H₁₂Cl₂O
- Molecular Weight : 171.06 g/mol
- Structural Features : Contains a butane backbone substituted with chlorine at position 1 and a 2-chloroethoxy group at position 2 (Figure 1).
Synthesis and Applications: This compound is primarily used as an intermediate in organic synthesis. For example, it is employed in the quaternization of tetrahydroisoquinoline (THQ) derivatives during the preparation of benzylamines (e.g., compounds 1d and 3d), achieving yields of 85% and 81%, respectively . Its bifunctional reactivity (chlorine and ethoxy groups) makes it valuable in pharmaceutical and agrochemical manufacturing .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Observations :
- Chain Length and Reactivity : The butane backbone in the target compound provides greater steric bulk compared to shorter-chain analogues like 1-chloro-2-(chloromethoxy)ethane, influencing reaction kinetics in alkylation or substitution reactions .
- Functional Group Diversity: The ethoxy group in the target compound enhances solubility in polar solvents compared to non-ether analogues like 2,2-dichlorobutane .
Q & A
Q. What are the critical physical properties of Butane, 1-chloro-2-(2-chloroethoxy)- for experimental design?
Answer: Key properties include:
- Molecular formula : C₄H₈Cl₂O (143.01 g/mol) .
- Density : 1.2199 kg/m³ (76.15587 lb/ft³) at standard conditions .
- Boiling point : Not explicitly reported, but structurally similar bis(2-chloroethyl) ether derivatives exhibit high boiling points (~297.8°C for extended analogs) .
- Solubility : Likely polar organic solvents (e.g., dichloromethane, THF) due to ether and chloroalkane functional groups.
Methodological Note : Use density to calculate molarity in solution preparation. For reactions requiring precise stoichiometry, confirm purity via GC or NMR .
Q. What safety precautions are essential when handling this compound?
Answer:
- Hazard Classification : Toxic (T) and Irritant (Xi) .
- Key Risks : Harmful if swallowed (R25) or in contact with skin (R21) .
- Safety Protocols :
Methodological Note : Conduct a risk assessment using Safety Data Sheets (SDS) and integrate emergency wash stations into lab design .
Q. What is a standard synthetic application of this compound in organometallic chemistry?
Answer: The compound acts as a quaternizing agent in synthesizing benzylamine derivatives. A validated procedure includes:
Quaternization : React 1-chloro-2-(2-chloroethoxy)ethane with N-Boc-THQ (tetrahydroisoquinoline) intermediates.
Hofmann Elimination : Perform a one-pot Hofmann reaction to yield benzylamines (e.g., 1d and 3d) with 81–85% efficiency .
Methodological Note : Optimize reaction time and temperature to minimize side products. Monitor progress via TLC or HPLC .
Advanced Questions
Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitutions?
Answer:
- Electrophilic Centers : The two chloroethyl groups serve as electrophilic sites for nucleophilic attack (e.g., by amines or alkoxides).
- Steric Effects : The ethoxy linker reduces steric hindrance compared to bulkier analogs, enhancing reactivity in SN2 mechanisms .
- Comparative Analysis : Shorter chain analogs (e.g., bis(2-chloroethyl) ether) exhibit faster reaction kinetics than extended glycol derivatives .
Methodological Note : Use DFT calculations to map electron density and predict regioselectivity in substitutions .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 81% vs. lower literature values)?
Answer: Yield discrepancies may arise from:
- Purity of Reagents : Impurities in starting materials (e.g., residual moisture) can inhibit quaternization. Use freshly distilled substrates .
- Reaction Conditions : Variations in temperature, solvent polarity, or stirring efficiency. Replicate high-yield protocols with controlled anhydrous conditions .
- Workup Procedures : Loss during purification (e.g., column chromatography). Optimize extraction solvents (e.g., dichloromethane vs. ethyl acetate) .
Methodological Note : Employ Design of Experiments (DoE) to identify critical variables and validate reproducibility .
Q. What spectroscopic techniques are most effective for structural confirmation of derivatives?
Answer:
- NMR : ¹H/¹³C NMR to identify chloroethyl (–CH₂Cl) and ethoxy (–OCH₂–) groups. Key shifts: δ 3.6–4.0 ppm (OCH₂), δ 3.4–3.6 ppm (ClCH₂) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 143.01 for [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : C–O–C stretching (~1100 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .
Methodological Note : Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Q. How can computational modeling predict the stability of intermediates in its reaction pathways?
Answer:
- DFT Calculations : Model transition states in quaternization or Hofmann elimination to identify energy barriers .
- MD Simulations : Assess solvation effects and conformational flexibility of intermediates in polar solvents (e.g., THF) .
- Comparative Studies : Compare activation energies with analogs (e.g., longer-chain glycol ethers) to rationalize reaction efficiency .
Methodological Note : Use software like Gaussian or ORCA with solvent correction models (e.g., PCM) for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
